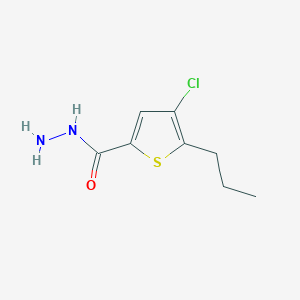

4-Chloro-5-propylthiophene-2-carbohydrazide

Beschreibung

4-Chloro-5-propylthiophene-2-carbohydrazide is a heterocyclic compound featuring a thiophene core substituted with a chlorine atom at position 4, a propyl group at position 5, and a carbohydrazide moiety at position 2. Thiophene derivatives are widely explored in medicinal chemistry due to their bioisosteric resemblance to aromatic rings in bioactive molecules .

Eigenschaften

Molekularformel |

C8H11ClN2OS |

|---|---|

Molekulargewicht |

218.70 g/mol |

IUPAC-Name |

4-chloro-5-propylthiophene-2-carbohydrazide |

InChI |

InChI=1S/C8H11ClN2OS/c1-2-3-6-5(9)4-7(13-6)8(12)11-10/h4H,2-3,10H2,1H3,(H,11,12) |

InChI-Schlüssel |

YQGAOSKXAYXCMJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=C(C=C(S1)C(=O)NN)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-5-Propylthiophen-2-carbohydrazid umfasst typischerweise die Reaktion von 4-Chlor-5-Propylthiophen-2-carbonsäure mit Hydrazinhydrat. Die Reaktion wird unter Rückflussbedingungen in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol durchgeführt. Das Reaktionsgemisch wird mehrere Stunden auf etwa 80-100 °C erhitzt, bis das gewünschte Produkt gebildet wird .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 4-Chlor-5-Propylthiophen-2-carbohydrazid ähneln der Laborsynthese, werden aber zur Bewältigung größerer Mengen hochskaliert. Der Prozess beinhaltet die Verwendung großer Reaktoren und optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Reaktion wird mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) überwacht, um die Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Chlor-5-Propylthiophen-2-carbohydrazid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin-Derivate umwandeln.

Substitution: Das Chloratom in der Verbindung kann durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Thiophenderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-5-Propylthiophen-2-carbohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann als Inhibitor bestimmter Enzyme oder Rezeptoren wirken, was zur Modulation biologischer Prozesse führt. Beispielsweise kann es die Aktivität von Enzymen hemmen, die an der Zellproliferation beteiligt sind, wodurch es Antikrebswirkungen zeigt. Die genauen molekularen Ziele und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-propylthiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Table 1: Key Structural and Functional Differences

Key Observations:

Pyridine/pyrimidine derivatives (e.g., 4-Chloro-5-fluoro-2-methylpyridine) are more electron-deficient, favoring nucleophilic aromatic substitution reactions .

Substituent Effects: Chlorine: Enhances electrophilicity and metabolic stability. In this compound, the chloro group may direct further functionalization at the 2- or 5-positions . Propyl vs. Methyl/Fluoro: The propyl chain in the target compound increases lipophilicity (logP ~3.2 estimated), favoring membrane permeability compared to shorter chains (e.g., methyl) or polar groups (e.g., fluoro) . Carbohydrazide vs. Carboxamide: The carbohydrazide group (-CONHNH₂) offers two hydrogen-bond donors, unlike carboxamide (-CONHR), which may improve binding to targets like metalloenzymes or nucleic acids .

Synthetic Accessibility :

- Pyridine derivatives (e.g., compound 5 in ) are synthesized via SNAr reactions with yields up to 87% . Thiophene analogs may require harsher conditions due to lower ring reactivity, though specific data are unavailable.

Table 2: Estimated Properties of Selected Compounds

*Melting point inferred from structurally similar carboxamides in .

Notable Trends:

- Lipophilicity : The propyl group in the target compound increases logP compared to fluoro/methyl-substituted analogs, suggesting better blood-brain barrier penetration but poorer aqueous solubility.

- Thermal Stability : Fused-ring systems (e.g., pyrrolopyrimidine) exhibit higher melting points due to rigid structures, whereas thiophene derivatives may decompose at lower temperatures .

Research and Application Context

- Pharmaceutical Potential: Thiophene carbohydrazides are explored as antitubercular or antifungal agents, leveraging the hydrazide group’s metal-chelating ability. Pyridine derivatives (e.g., compound 5) are intermediates in kinase inhibitor synthesis .

- Agrochemical Use : Chlorothiophenes are precursors in herbicide development, where the propyl group may enhance soil adhesion .

Biologische Aktivität

4-Chloro-5-propylthiophene-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C9H13ClN2OS

- Molecular Weight: 232.73 g/mol

- IUPAC Name: this compound

- CAS Number: 1399659-56-3

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiophene Ring: This can be achieved through methods such as the Gewald reaction.

- Electrophilic Substitution: The introduction of the chloro and propyl groups via chlorination and Friedel-Crafts alkylation.

- Formation of the Carbohydrazide Group: Reacting an ester or acid chloride with hydrazine hydrate.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures inhibited bacterial growth effectively, suggesting that this compound may also possess similar properties .

Anticancer Activity

Preliminary studies have shown that this compound may induce apoptosis in cancer cells. The mechanism is believed to involve the disruption of cellular signaling pathways that regulate cell proliferation and survival. In vitro assays indicated a reduction in cell viability in various cancer cell lines when treated with this compound .

The proposed mechanisms for its biological activity include:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial metabolism.

- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways, leading to cell death.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated a notable zone of inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| This compound | 15 | E. coli |

| Another Thiophene Derivative | 12 | S. aureus |

Study on Anticancer Properties

In another study focusing on anticancer properties, this compound was tested against breast cancer cell lines. The compound demonstrated a significant decrease in cell viability compared to control groups, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.